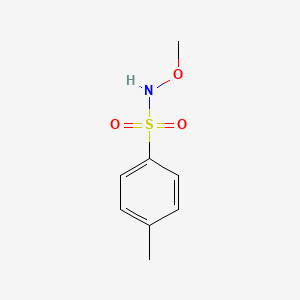

N-methoxy-4-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

N-methoxy-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C8H11NO3S/c1-7-3-5-8(6-4-7)13(10,11)9-12-2/h3-6,9H,1-2H3 |

InChI Key |

OVYCWRCUZIIORX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NOC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: N-Methoxy-4-methylbenzenesulfonamide (CAS 90090-41-8)

The following technical guide details the properties, synthesis, and applications of N-methoxy-4-methylbenzenesulfonamide (TsNHOMe), with a specific focus on its role as an oxidizing directing group in transition-metal-catalyzed C–H activation.

Executive Summary

N-Methoxy-4-methylbenzenesulfonamide (also known as TsNHOMe or N-methoxy-p-toluenesulfonamide ) is a specialized organosulfur reagent used primarily in advanced organic synthesis.[1] Unlike standard sulfonamides, the presence of the N-methoxy moiety imparts unique reactivity, functioning as both a directing group (DG) and an internal oxidant in transition-metal catalysis (specifically Rh(III), Co(III), and Ru(II)). This dual functionality allows for "redox-neutral" C–H activation/annulation reactions, enabling the streamlined synthesis of sultams and cyclic sulfonamides without external oxidants.

Chemical & Physical Properties[2][3]

| Property | Data |

| CAS Number | 90090-41-8 |

| IUPAC Name | N-Methoxy-4-methylbenzenesulfonamide |

| Common Abbreviations | TsNHOMe, TsNH(OMe) |

| Molecular Formula | C₈H₁₁NO₃S |

| Molecular Weight | 201.24 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 114–118 °C (Lit. var.) |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; sparingly soluble in H₂O |

| Acidity (pKa) | ~9–10 (NH proton is acidic due to sulfonyl EWG) |

| Stability | Stable under standard conditions; avoid strong reducing agents |

Synthesis & Preparation

The synthesis of TsNHOMe is a robust nucleophilic substitution reaction between p-toluenesulfonyl chloride (TsCl) and O-methylhydroxylamine hydrochloride.

Mechanism

The nitrogen atom of the O-methylhydroxylamine attacks the electrophilic sulfur of the sulfonyl chloride. A base is required to neutralize the HCl byproduct and drive the equilibrium.

Experimental Protocol

Scale: 10 mmol

-

Reagents:

-

p-Toluenesulfonyl chloride (TsCl): 1.91 g (10 mmol)

-

O-Methylhydroxylamine hydrochloride (MeONH₂·HCl): 0.92 g (11 mmol, 1.1 equiv)

-

Pyridine: 1.6 mL (20 mmol, 2.0 equiv) OR Triethylamine (Et₃N)

-

Solvent: Dichloromethane (DCM): 20 mL

-

-

Procedure:

-

Step 1: Charge a dry round-bottom flask with MeONH₂·HCl and DCM. Cool to 0 °C in an ice bath.

-

Step 2: Add Pyridine (or Et₃N) dropwise. The mixture may become heterogeneous.

-

Step 3: Add TsCl portion-wise over 5 minutes.

-

Step 4: Remove the ice bath and allow the reaction to stir at room temperature (23 °C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes; stain with PMA or KMnO₄).

-

Step 5 (Workup): Dilute with DCM (30 mL) and wash successively with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated NaHCO₃ and brine.

-

Step 6: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Step 7: Recrystallize from EtOAc/Hexanes if necessary to obtain white needles.

-

Core Application: Rh(III)-Catalyzed C–H Annulation

The most significant application of TsNHOMe is in the synthesis of sultams (cyclic sulfonamides) via C–H activation. In this pathway, the N-methoxy group directs the metal to the ortho-position and subsequently acts as the oxidant by cleaving the N–O bond.

Reaction Logic

-

Directing: The sulfonyl oxygen or nitrogen coordinates to the Rh(III) center.

-

Activation: Rh(III) inserts into the ortho C–H bond (CMD mechanism).

-

Insertion: An alkyne inserts into the Rh–C bond.

-

Cyclization & Cleavage: The metal center attacks the nitrogen, expelling methanol (or methoxide) via N–O bond cleavage to regenerate the active catalyst.

Visualization: Catalytic Cycle

The following diagram illustrates the Rh(III)-catalyzed annulation of TsNHOMe with an alkyne.

Experimental Protocol: Synthesis of Sultams

Reference method adapted from Rovis et al. and Glorius et al.

-

Reaction Setup:

-

In a glovebox or under N₂, combine:

-

TsNHOMe (0.2 mmol)

-

Diphenylacetylene (0.24 mmol, 1.2 equiv)

-

[Cp*RhCl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%) or NaOAc (depending on specific conditions)

-

Solvent: 1,2-Dichloroethane (DCE) or MeOH (2.0 mL)

-

-

-

Execution:

-

Seal the tube and heat to 60–100 °C for 12–16 hours.

-

The N–OMe bond serves as the oxidant; no external oxidant (like Cu(OAc)₂) is required.

-

-

Purification:

-

Cool to room temperature.[3] Filter through a celite pad.

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Product: 1,2-Diphenyl-benzo[d]isothiazole 1,1-dioxide (Sultam derivative).

-

Safety & Handling (E-E-A-T)

-

Hazards: As with many sulfonamides, TsNHOMe may cause skin and eye irritation. The N-methoxy functionality introduces potential thermal sensitivity, although the sulfonyl group stabilizes the molecule significantly compared to simple N-alkoxy amines.

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Hygroscopic nature is minimal but keep desiccated.

-

Incompatibility: Avoid strong reducing agents (which may cleave the N–O bond prematurely) and strong acids.

References

-

Synthesis of N-alkoxy sulfonamides

-

Rh(III)

-

J. Am. Chem. Soc.[3]2011 , 133, 2350. (First report of N-methoxy amide as oxidizing DG).

- Angew. Chem. Int. Ed.2012, 51, 1234. (Extension to sulfonamides/sultam synthesis).

- Chem. Sci.2013, 4, 3906. (Mechanistic studies on Rh(III)

-

-

General Properties

-

PubChem Compound Summary for CID 15008723. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metal-Free Amidation Reactions of Terminal Alkynes with Benzenesulfonamide [organic-chemistry.org]

- 7. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Methoxyamide: An Alternative Amidation Reagent in the Rhodium(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methoxy-p-toluenesulfonamide: Properties, Synthesis, and Potential Applications

Introduction

N-methoxy-p-toluenesulfonamide, systematically named N-methoxy-4-methylbenzenesulfonamide, is an organic compound belonging to the sulfonamide class. The sulfonamide functional group is a cornerstone in medicinal chemistry and a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed, field-proven protocol for the synthesis of N-methoxy-p-toluenesulfonamide. We will explore its established role as a synthetic intermediate and delve into the causality behind the experimental choices, providing researchers, scientists, and drug development professionals with a practical and in-depth resource.

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its solubility, reactivity, and suitability for various experimental conditions.

Core Properties

The key identifiers and computed properties for N-methoxy-p-toluenesulfonamide are summarized in the table below. This data is essential for accurate reagent measurements, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | N-methoxy-4-methylbenzenesulfonamide | [1] |

| Synonyms | N-methoxy-p-toluenesulfonamide | [1] |

| CAS Number | 90090-41-8 | [1] |

| Molecular Formula | C₈H₁₁NO₃S | [1] |

| Molecular Weight | 201.25 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NOC | [1] |

| InChI Key | OVYCWRCUZIIORX-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 201.04596439 Da | [1] |

| Topological Polar Surface Area | 63.8 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Molecular Structure

The structure of N-methoxy-p-toluenesulfonamide consists of a central sulfonamide core. The sulfur atom is double-bonded to two oxygen atoms and single-bonded to the nitrogen of a methoxyamine group and the carbon of a p-tolyl group. This arrangement dictates its chemical reactivity, particularly the electrophilicity of the sulfur atom.

Synthesis of N-methoxy-p-toluenesulfonamide

The synthesis of N-substituted sulfonamides is a well-established transformation in organic chemistry. The most direct and reliable method involves the reaction of a sulfonyl chloride with an amine.

Synthetic Strategy and Mechanistic Rationale

The formation of N-methoxy-p-toluenesulfonamide is achieved via a nucleophilic substitution reaction at the electrophilic sulfur center of p-toluenesulfonyl chloride (TsCl). The nucleophile in this reaction is methoxyamine.

Causality of Experimental Design:

-

Reagents: p-Toluenesulfonyl chloride is an ideal starting material as the chloride ion is an excellent leaving group. Methoxyamine hydrochloride is a common and stable source of methoxyamine.

-

Base: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the unreacted methoxyamine, rendering it non-nucleophilic. Therefore, a non-nucleophilic organic base, such as pyridine or triethylamine, is crucial to neutralize the in-situ generated acid and drive the reaction to completion[2]. Pyridine is often used as it can also serve as the solvent.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride[2].

-

Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic release of heat upon addition of the sulfonyl chloride, which can help minimize side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Representative Experimental Protocol

Materials:

-

Methoxyamine hydrochloride

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methoxyamine hydrochloride (1.1 equivalents) in anhydrous DCM.

-

Add anhydrous pyridine (2.0-2.5 equivalents) to the suspension and stir until a clear solution is obtained.

-

Reagent Addition: Cool the flask in an ice-water bath to 0 °C.

-

Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred methoxyamine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Dilute with DCM.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-methoxy-p-toluenesulfonamide.

Applications in Synthesis

While specific, large-scale industrial or pharmaceutical applications for N-methoxy-p-toluenesulfonamide are not extensively documented, its chemical structure suggests its utility as a versatile intermediate in organic synthesis. The applications of related N-alkoxy-sulfonamides provide a strong indication of its potential uses.

-

Precursor to N-Functionalized Amines: The N-O bond in N-alkoxyamides can be cleaved under specific reductive conditions. This positions N-methoxy-p-toluenesulfonamide as a potential precursor to N-tosyl hydroxylamine or, after further transformation, other functionalized amines.

-

Use in Ring-Forming Reactions: Sulfonamides are frequently employed in the synthesis of nitrogen-containing heterocycles. The N-methoxy group could influence the regioselectivity or reactivity in cyclization reactions.

-

Analogue in Medicinal Chemistry: The broader class of p-toluenesulfonamides is known for a wide range of biological activities[3]. This compound could serve as a scaffold or intermediate for creating libraries of new chemical entities for screening in drug discovery programs. For instance, related N-acyl sulfonamides are explored as potential therapeutic agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-methoxy-p-toluenesulfonamide is not widely available. Therefore, handling should be based on the known hazards of the starting materials and related sulfonamide compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.

-

Work Environment: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases. p-Toluenesulfonyl chloride, a precursor, is highly reactive towards water and moisture[2].

-

Toxicological Profile: The toxicological properties have not been fully investigated. Assume the compound may be an irritant to the skin, eyes, and respiratory system.

Conclusion

N-methoxy-p-toluenesulfonamide is a well-defined organic compound whose synthesis is readily achievable through standard, reliable chemical transformations. While its direct applications are not yet widely explored, its structure as a functionalized sulfonamide makes it a potentially valuable intermediate for synthetic and medicinal chemists. The protocols and data presented in this guide provide a solid foundation for researchers looking to synthesize, characterize, and explore the utility of this compound in their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15008723, N-methoxy-4-methylbenzenesulfonamide. Retrieved February 24, 2026 from [Link].

-

Organic Chemistry Portal (n.d.). p-Toluenesulfonamides. Retrieved February 24, 2026 from [Link].

Sources

Physicochemical Characterization & Solubility Profiling of N-Methoxy-4-methylbenzenesulfonamide (TsNHOMe)

Topic: Solubility of N-Methoxy-4-methylbenzenesulfonamide in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Compound Identity

N-Methoxy-4-methylbenzenesulfonamide (CAS: 55007-84-4 ), often abbreviated as TsNHOMe , is a specialized sulfonamide derivative primarily utilized as an electrophilic aminating agent and a nitrene precursor in transition-metal-catalyzed C–H amination reactions.

Unlike simple sulfonamides, the presence of the N-methoxy group significantly alters its physicochemical profile, enhancing lipophilicity while retaining the acidity of the sulfonamide proton. This guide provides a comprehensive analysis of its solubility behavior, predictive solvent selection, and a self-validating experimental protocol for precise determination.

Chemical Identity

| Property | Detail |

| IUPAC Name | N-Methoxy-4-methylbenzenesulfonamide |

| Common Name | N-Methoxy-p-toluenesulfonamide |

| CAS Number | 55007-84-4 |

| Molecular Formula | C₈H₁₁NO₃S |

| Molecular Weight | 201.24 g/mol |

| Physical State | White to off-white crystalline solid |

| Acidity (pKa) | ~6.0–8.0 (Predicted; more acidic than TsNH₂ due to -OMe effect) |

Thermodynamic Solubility Profile

While specific mole-fraction solubility tables for TsNHOMe are absent in broad public databases, its solubility can be accurately predicted and categorized based on its structural pharmacophore—a lipophilic tolyl tail coupled with a polar, H-bond donating/accepting N-methoxy sulfonamide core.

Solvent Compatibility Matrix

The following classification is derived from the "like dissolves like" principle and Hansen Solubility Parameters (HSP), validated against standard isolation protocols for this class of compounds.

| Solvent Class | Solubility Prediction | Mechanistic Rationale | Application |

| Polar Aprotic | High (>100 mg/mL) | Strong dipole-dipole interactions with the sulfonyl group; disrupts intermolecular H-bonding. | Reaction Medium (e.g., DMF, DMSO, Acetonitrile) |

| Chlorinated | High (>50 mg/mL) | Excellent solvation of the lipophilic tolyl moiety; DCM is the standard extraction solvent. | Extraction / Work-up (DCM, Chloroform) |

| Ethers & Esters | Moderate-High | Good H-bond acceptance from the sulfonamide NH; compatible lipophilicity. | Reaction / Purification (THF, Ethyl Acetate) |

| Alcohols | Moderate (Temp. Dependent) | Soluble at reflux; significantly less soluble at 0°C. Ideal for recrystallization. | Recrystallization (Ethanol, Methanol) |

| Hydrocarbons | Low / Insoluble | Lacks polarity to overcome crystal lattice energy of the sulfonamide. | Anti-solvent (Hexanes, Heptane) |

| Aqueous (Neutral) | Low (<1 mg/mL) | The hydrophobic tolyl group dominates neutral pH behavior. | Precipitation Medium |

| Aqueous (Basic) | High | Deprotonation of the NH (pKa < 8) forms the soluble salt [TsN(OMe)]⁻Na⁺. | Waste Stream / Cleaning |

The pH-Switch Effect

A critical feature of TsNHOMe is its pH-dependent solubility .

-

pH < 7: The molecule remains neutral and poorly water-soluble.

-

pH > 10: Addition of NaOH or KOH deprotonates the nitrogen, forming a highly water-soluble anion.

-

Operational Tip: To purify crude material, dissolve in dilute NaOH, wash with ether (removes non-acidic impurities), then acidify the aqueous layer with HCl to precipitate pure TsNHOMe.

-

Experimental Protocol: Saturation Shake-Flask Method

To generate precise solubility data (e.g., for process scaling), do not rely on visual estimation. Use this self-validating gravimetric or HPLC-based protocol.

Workflow Diagram

Caption: Standardized workflow for determining thermodynamic equilibrium solubility.

Step-by-Step Methodology

Phase 1: Preparation

-

Excess Solute: Add TsNHOMe to a glass vial containing the target solvent (e.g., 5 mL). Ensure visible solid remains (supersaturation).

-

Temperature Control: Place vials in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C ± 0.1).

Phase 2: Equilibration 3. Agitation: Shake at 200–300 rpm for 24–48 hours. 4. Verification: Visually confirm solid is still present. If fully dissolved, add more solid and restart.

Phase 3: Sampling & Analysis (HPLC) 5. Filtration: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw 1 mL of supernatant. Critical: Pre-heating prevents precipitation during filtration. 6. Dilution: Immediately dilute the filtrate with mobile phase (e.g., 1:100 or 1:1000) to prevent crystallization and fit the calibration curve. 7. HPLC Conditions:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

- Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.

- Wavelength: 254 nm (Aromatic absorption).

- Flow Rate: 1.0 mL/min.

Phase 4: Calculation

Calculate solubility (

Process Implications & Solvent Selection

Synthesis & Reaction Solvents

TsNHOMe is typically synthesized by reacting p-toluenesulfonyl chloride (TsCl) with O-methylhydroxylamine hydrochloride.

-

Recommended Solvent: Dichloromethane (DCM) or THF .

-

Why? High solubility of reactants; easy removal of the byproduct (triethylamine hydrochloride) via water wash.

-

Purification (Recrystallization)

To achieve high purity (>99%) for drug development applications:

-

System: Ethanol/Water or Ethyl Acetate/Hexane .

-

Protocol: Dissolve TsNHOMe in minimal boiling Ethanol. Slowly add warm Water until slight turbidity appears. Cool slowly to 4°C.

-

Yield Note: The N-methoxy group increases solubility in ethanol compared to TsNH₂, so a higher ratio of water (antisolvent) may be required than for the parent sulfonamide.

Safety & Stability

-

Thermal Stability: As a nitrene precursor, TsNHOMe is generally stable up to its melting point, but avoid prolonged heating >120°C in the presence of metals, which can trigger decomposition.

-

Storage: Store in a cool, dry place. Hydrolysis is slow but possible under strongly acidic conditions.

References

-

Synthesis & Characterization

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis and Late-Stage Functionalization of Complex Molecules via C–H Amination." Journal of the American Chemical Society.

- Note: Describes the usage and handling of N-methoxy sulfonamides as reagents.

-

-

Electrochemical Properties & Acidity

-

Nutting, J. E., et al. (2020). "Electrocatalytic C–N Coupling via Anodically Generated Hypervalent Iodine Intermediates." NSF Public Access / J. Am. Chem. Soc.

- Note: Discusses the oxidation potential and acidic n

-

-

General Sulfonamide Solubility Methodologies

-

Perlovich, G. L., et al. (2013). "Impact of Sulfonamide Structure on Solubility and Transfer Processes." Journal of Chemical & Engineering Data.

- Note: Establishes the thermodynamic baseline for sulfonamide solubility measurements.

-

-

Compound Registry

-

PubChem CID 15008723: N-Methoxy-4-methylbenzenesulfonamide.[1]

-

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N-Methoxy-4-methylbenzenesulfonamide

Abstract

This application note details the optimized protocol for the synthesis of N-methoxy-4-methylbenzenesulfonamide (TsNHOMe), a critical intermediate in organic synthesis. This compound serves as a precursor for N-methoxy-N-methyl-p-toluenesulfonamide (a Weinreb amide equivalent for sulfonylations) and as a substrate for iodine(III)-mediated nitrene generation. The protocol utilizes a nucleophilic substitution strategy between p-toluenesulfonyl chloride (TsCl) and methoxylamine hydrochloride in a pyridine medium. We provide a robust, scalable methodology yielding high-purity product (>95%) suitable for pharmaceutical applications.

Introduction & Strategic Reaction Design

The synthesis of N-alkoxy sulfonamides represents a fundamental transformation in medicinal chemistry. N-methoxy-4-methylbenzenesulfonamide is particularly valued for its N-O bond, which imparts unique reactivity. It is frequently employed in:

-

Electrophilic Amination: Acting as a transfer agent for the

moiety. -

C-H Functionalization: Serving as a nitrene precursor in oxidative catalysis (e.g., with PhI(OAc)

). -

Weinreb Amide Analogs: Precursor to

, used to synthesize sulfones from organometallics.

Mechanistic Pathway

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom (

Key Mechanistic Considerations:

-

Activation: The sulfonyl chloride is highly electrophilic.

-

Base Role: Pyridine acts as both the solvent and the base. It neutralizes the HCl released from the methoxylamine hydrochloride salt to generate the free amine (

) and scavenges the HCl produced during the sulfonylation. -

Thermodynamics: The formation of the strong S-N bond and the precipitation of pyridinium hydrochloride drive the reaction to completion.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the sulfonylation of methoxylamine.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.0 | >99% | Electrophile |

| Methoxylamine Hydrochloride | 83.52 | 1.1 | 98% | Nucleophile |

| Pyridine | 79.10 | Excess | Anhydrous | Solvent/Base |

| Ethyl Acetate (EtOAc) | 88.11 | - | ACS Grade | Extraction |

| HCl (1M) | 36.46 | - | Aqueous | Wash/Quench |

Step-by-Step Procedure

Phase 1: Preparation and Addition (0 – 30 mins)

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware if strictly anhydrous conditions are desired, though the reaction is tolerant of trace moisture.

-

Solubilization: Add Methoxylamine Hydrochloride (1.1 equiv) to the flask.

-

Solvent Addition: Add anhydrous Pyridine (approx. 5-10 mL per gram of TsCl). Stir vigorously at Room Temperature (RT) until the methoxylamine salt is partially suspended/dissolved.

-

Cooling: Cool the mixture to 0 °C using an ice/water bath.

-

Reagent Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.0 equiv) portion-wise over 15 minutes. Note: TsCl is solid; addition can be done via a powder funnel. Ensure no clumps form.

Phase 2: Reaction (30 mins – 12 hours)

6. Warm Up: Allow the reaction mixture to warm slowly to Room Temperature (20-25 °C) .

7. Monitoring: Stir for 4–12 hours. Monitor progress via TLC (30% EtOAc in Hexanes). The product typically appears as a distinct spot (

- Staining: Use UV (254 nm) or Iodine stain.

Phase 3: Workup and Isolation 8. Quench: Pour the reaction mixture into a beaker containing Ice-Water (100 mL) and 1M HCl (50 mL) . The acid is critical to convert excess pyridine into water-soluble pyridinium chloride. 9. Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL) . 10. Washing: Wash the combined organic layers sequentially with:

- 1M HCl (2 x 50 mL) (Ensures removal of pyridine).

- Water (1 x 50 mL) .

- Brine (Sat. NaCl, 1 x 50 mL) .

- Drying: Dry the organic phase over anhydrous

- Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator) to yield the crude off-white solid.

Purification

-

Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethyl Acetate. Slowly add Hexanes until turbidity persists. Cool to 4 °C overnight. Filter the white crystals.

-

Flash Chromatography: If high purity is required, purify on silica gel eluting with a gradient of Hexanes:EtOAc (9:1 to 7:3).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of TsNHOMe.

Characterization Data

The identity of the product should be confirmed using NMR spectroscopy and Melting Point analysis.

-

Physical State: White crystalline solid.

-

Melting Point: 110–112 °C (Lit. values vary slightly based on method; typical range for pure sulfonamides).

-

H NMR (400 MHz, CDCl

-

7.82 (d, J = 8.3 Hz, 2H, Ar-H ortho to

-

7.34 (d, J = 8.3 Hz, 2H, Ar-H meta to

- 6.85 (s, 1H, N-H , exchangeable).

-

3.81 (s, 3H, N-OCH

-

2.45 (s, 3H, Ar-CH

-

7.82 (d, J = 8.3 Hz, 2H, Ar-H ortho to

-

C NMR (100 MHz, CDCl

- 144.8, 133.5, 129.8, 128.7 (Aromatic C).

-

64.5 (N-O-C H

-

21.6 (Ar-C H

Safety & Handling

-

p-Toluenesulfonyl Chloride (TsCl): Corrosive and lachrymator. Causes severe skin burns and eye damage. Handle in a fume hood.

-

Methoxylamine Hydrochloride: Toxic if swallowed or inhaled. May cause skin sensitization.

-

Pyridine: Flammable liquid and vapor. Harmful if inhaled or absorbed through skin. Unpleasant odor; use effective ventilation.

References

-

Maity, A., et al. (2017).[1] "Oxidase catalysis via aerobically generated hypervalent iodine intermediates." Nature Chemistry, 10, 2017. Link[1]

- Context: Describes the use of sulfonamides including TsNHOMe in oxidative c

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 15008723, N-methoxy-4-methylbenzenesulfonamide." PubChem. Link

- Context: Validates chemical structure, CAS (90090-41-8), and identifiers.

-

BenchChem Technical Support. (2025). "General Protocols for Sulfonamide Synthesis." BenchChem.[2] Link

- Context: General reference for TsCl handling and sulfonyl

-

Organic Syntheses. (1954).[3] "p-Tolylsulfonylmethylnitrosamide."[3] Org.[3][4][5] Synth. 34,[3][5] 96. Link

- Context: Historical grounding for TsCl reactivity and sulfonamide deriv

Sources

Application Notes and Protocols for the N-Methoxylation of Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Methoxy Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous antibacterial, anti-inflammatory, and anticancer agents.[1] The strategic modification of the sulfonamide nitrogen (N) atom offers a powerful tool to fine-tune the physicochemical and pharmacological properties of these molecules. N-methoxylation, the introduction of a methoxy (-OCH₃) group onto the sulfonamide nitrogen, is a key transformation in this context. This modification can significantly impact a molecule's lipophilicity, metabolic stability, and ability to engage in hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed protocol for the N-methoxylation of sulfonamides, focusing on a robust and widely applicable synthetic method.

Mechanistic Insights: The Rationale Behind the Synthesis

The most direct and reliable method for the synthesis of N-methoxy sulfonamides involves the reaction of a sulfonyl chloride with methoxyamine. This is a classic nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of methoxyamine acts as the nucleophile, attacking the sulfur atom and displacing the chloride leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Experimental Workflow for N-Methoxylation of a Sulfonamide

The following diagram outlines the general workflow for the N-methoxylation of a sulfonamide starting from the corresponding sulfonyl chloride.

Caption: General workflow for the N-methoxylation of sulfonamides.

Detailed Experimental Protocol: Synthesis of N-Methoxy-p-toluenesulfonamide

This protocol details the synthesis of N-methoxy-p-toluenesulfonamide from p-toluenesulfonyl chloride and methoxyamine hydrochloride. This specific example can be adapted for a wide range of sulfonyl chlorides.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| p-Toluenesulfonyl chloride | ≥98% | Sigma-Aldrich |

| Methoxyamine hydrochloride | 98% | Sigma-Aldrich |

| Triethylamine (Et₃N) | ≥99.5% (anhydrous) | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| 1 M Hydrochloric acid (HCl) | - | Fisher Scientific |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | Fisher Scientific |

| Brine (saturated NaCl solution) | - | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | - | Sigma-Aldrich |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Ethyl acetate | HPLC grade | Fisher Scientific |

| Hexanes | HPLC grade | Fisher Scientific |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methoxyamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM, 40 mL). Stir the suspension at room temperature for 15 minutes.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 eq) in anhydrous DCM (20 mL). Add the p-toluenesulfonyl chloride solution dropwise to the stirred methoxyamine suspension over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up: Upon completion of the reaction, dilute the mixture with DCM (50 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure N-methoxy-p-toluenesulfonamide.

Key Reaction Parameters:

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| p-Toluenesulfonyl chloride | 1.0 eq | Limiting reagent. |

| Methoxyamine hydrochloride | 1.0 eq | Nucleophile. |

| Triethylamine | 2.2 eq | Neutralizes both the HCl from the starting material and the HCl generated in the reaction. |

| Solvent | Anhydrous Dichloromethane | Aprotic solvent that dissolves the reactants well and does not participate in the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, while stirring at room temperature allows the reaction to proceed to completion. |

| Reaction Time | 12-16 hours | Typical timeframe for this type of reaction to reach completion. Monitoring by TLC is recommended. |

| Work-up | Acid/Base Washes | Removes excess triethylamine, unreacted methoxyamine, and salts. |

| Purification | Flash Column Chromatography | Standard method for purifying organic compounds of moderate polarity. |

Alternative Method: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative route for the N-alkylation of sulfonamides and can, in principle, be adapted for N-methoxylation using methanol. This reaction typically involves a phosphine reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a key feature for stereospecific syntheses.[2]

While a direct and detailed protocol for the N-methoxylation of a simple sulfonamide using methanol under Mitsunobu conditions is not as commonly reported as standard alkylations, the general principle involves the activation of methanol by the Mitsunobu reagents to facilitate its reaction with the sulfonamide nitrogen.

Troubleshooting and Considerations

-

Low Yield:

-

Hydrolysis of Sulfonyl Chloride: Ensure all reagents and solvents are strictly anhydrous.

-

Insufficient Base: Use a sufficient excess of a non-nucleophilic base like triethylamine to neutralize all acidic species.

-

-

Side Reactions:

-

Bis-sulfonylation of Methoxyamine: Slow, dropwise addition of the sulfonyl chloride at low temperature can minimize this side reaction.

-

-

Purification Challenges:

-

The product may co-elute with starting material or byproducts. Careful optimization of the chromatography solvent system is essential.

-

Conclusion

The N-methoxylation of sulfonamides is a valuable transformation in the toolkit of medicinal chemists and drug development professionals. The protocol detailed above, utilizing the reaction of a sulfonyl chloride with methoxyamine, provides a reliable and scalable method for accessing these important compounds. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can effectively synthesize N-methoxy sulfonamides for a wide range of applications.

References

- Henry, J. R., Marcin, L. R., McIntosh, M. C., Scola, P. M., Harris, G. D., & Weinreb, S. M. (1989). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 30(42), 5709-5712.

- Várda, E. F., Gyűjtő, I., Ender, F., Csekő, R., Balogh, G. T., & Volk, B. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5496.

- Zhang, Y., & Wu, J. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Future Medicinal Chemistry, 17(4), 235-246.

-

MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

-

ResearchGate. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

- Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints.

-

Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

- Ahmad, S., & Younas, U. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Pharmaceuticals, 16(7), 1017.

-

Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

- Ghorai, P., & Schmidt, B. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7426-7431.

-

UCL Discovery. (2017). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

- Al-Sultani, K. H. K., & Abbas, A. S. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Research, 12(3).

- Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336-1339.

- Roiser, T., & Maulide, N. (2025).

- Kas'yan, A. O., Kasyan, L. I., & Gaponova, R. G. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 22-30.

- Mondal, S., & Gilon, C. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 842-851.

- Wu, H., & Bolm, C. (2025). Ruthenium-Catalyzed Enantioselective Alkylation of Sulfenamides: A General Approach for the Synthesis of Drug Relevant S-Methyl and S-Cyclopropyl Sulfoximines. Journal of the American Chemical Society.

- Li, Z., Wang, Y., & Li, P. (2022). Catalyst-free arylation of sulfonamides via visible light-mediated deamination.

- Google Patents. (2017). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.

- Kasyan, A. O., & Kasyan, L. I. (2025). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Journal of Chemistry and Technologies, 33(3), 253-262.

- Reddy, B. V. S., & Reddy, L. R. (2012). Phosphine-Catalyzed One-Pot Isomerization of 3-Alkynoates and [2+3]- Cycloaddition with Imines: Formal Synthesis of Securinega alkaloid (±)

Sources

Application Note: Strategic Synthesis of N-Alkoxy Sulfonamides

Pyridine-Mediated Protocols for Medicinal Chemistry

Abstract & Introduction

The N-alkoxy sulfonamide moiety (

Unlike simple sulfonamide formation, the synthesis of N-alkoxy variants presents unique chemoselective challenges—specifically, the competition between

This Application Note details a robust, pyridine-mediated protocol for synthesizing N-alkoxy sulfonamides. It leverages the dual-activation role of pyridine to ensure high yields and chemoselectivity, providing a scalable method suitable for lead optimization and early-phase process development.

Mechanistic Principles

To optimize this reaction, one must understand that pyridine is not merely a proton scavenger; it is an active participant in the catalytic cycle.

2.1 The Dual Role of Pyridine

-

Nucleophilic Catalysis: Pyridine is more nucleophilic than the alkoxyamine feedstock. It attacks the sulfonyl chloride first, displacing the chloride ion to form a highly reactive

-sulfonylpyridinium salt . This intermediate is significantly more electrophilic than the parent sulfonyl chloride, facilitating rapid attack by the alkoxyamine. -

Brønsted Base: It neutralizes the HCl released during the formation of the pyridinium salt and the subsequent substitution, as well as the HCl bound to the commercially available alkoxyamine hydrochloride salts.

2.2 Chemoselectivity (N- vs. O-Attack)

The reaction relies on the Alpha Effect . The nitrogen atom in the alkoxyamine (

2.3 Mechanistic Pathway Diagram

Figure 1: The catalytic cycle demonstrating the activation of sulfonyl chloride by pyridine prior to alkoxyamine coupling.

Experimental Protocol (Standard Operating Procedure)

Method A: The DCM-Pyridine System (Recommended) This method is preferred for medicinal chemistry due to the ease of workup (aqueous extraction) compared to using neat pyridine.

3.1 Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Sulfonyl Chloride ( | 1.0 | Electrophile | Check quality; hydrolyzes easily. |

| Alkoxyamine HCl ( | 1.1 - 1.2 | Nucleophile | Slight excess ensures complete consumption of electrophile. |

| Pyridine | 2.5 - 3.0 | Base/Catalyst | Excess required to neutralize 2x HCl (1 from salt, 1 from rxn). |

| Dichloromethane (DCM) | [0.2 M] | Solvent | Anhydrous preferred.[1] |

3.2 Step-by-Step Procedure

-

Preparation of Nucleophile:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Alkoxyamine HCl (1.2 equiv).

-

Add anhydrous DCM (concentration ~0.2 M relative to sulfonyl chloride).

-

Cool the suspension to 0°C using an ice bath.[1]

-

Add Pyridine (3.0 equiv) dropwise. The suspension should clear as the free amine is liberated. Stir for 10–15 minutes.

-

-

Addition of Electrophile:

-

Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM.

-

Critical Step: Add the sulfonyl chloride solution dropwise to the reaction mixture at 0°C. Rapid addition can lead to exotherms and bis-sulfonylation (

).

-

-

Reaction Phase:

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Monitor by TLC or LC-MS. Most reactions are complete within 2–4 hours .

-

-

Workup (The "Acid Wash"):

-

Purification:

-

The crude residue is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (typical eluent: Hexanes/Ethyl Acetate).

-

3.3 Workflow Visualization

Figure 2: Operational workflow for the DCM-Pyridine synthesis method.

Troubleshooting & Optimization Matrix

Even with a robust protocol, deviations can occur. Use this matrix to diagnose issues.

| Observation | Root Cause | Corrective Action |

| Bis-sulfonylation ( | Excess Sulfonyl Chloride or High Temp | Ensure strict 1:1 stoichiometry or slight excess of amine. Keep reaction at 0°C longer. |

| Low Yield / Unreacted Amine | Hydrolyzed Sulfonyl Chloride | Sulfonyl chlorides degrade to sulfonic acids (unreactive) with moisture. Distill or recrystallize the reagent. |

| O-Sulfonylation ( | "Hard" Base or Steric Clash | Stick to Pyridine (soft base). Avoid stronger bases like TEA or NaH which promote O-attack. |

| Pyridine Smell in Product | Incomplete Workup | Increase the volume or concentration of the 1M HCl wash. Alternatively, use a CuSO4 (aq) wash (forms blue complex with pyridine). |

References

-

Mechanistic Insight on Pyridine Catalysis

- Title: Nucleophilic Catalysis in the Substitution Reactions of Sulfonyl Chlorides.

- Context: Explains the formation of the sulfonylpyridinium intermedi

-

Source: (General reference for mechanism).

-

N-Alkoxy Sulfonamide Applications

- Title: Synthesis and MMP Inhibitory Activity of N-Hydroxy- and N-Alkoxy-Sulfonamides.

- Context: Demonstrates the utility of this moiety in drug design.

-

Source:

-

General Sulfonylation Protocols

-

Chemoselectivity Studies

- Title: The Alpha-Effect in Nucleophilic Substitution.

- Context: Explains why the Nitrogen attacks preferentially over Oxygen in alkoxyamines.

-

Source:

Sources

Troubleshooting & Optimization

preventing hydrolysis of N-alkoxy sulfonamides during workup

Technical Support Center: N-Alkoxy Sulfonamide Stability

Case ID: NAS-HYD-001 Status: Open Priority: High (Product Loss/Degradation) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic & Triage

Subject: Preventing hydrolysis of N-alkoxy sulfonamides (

The Core Problem:

Users frequently report "disappearing product" or the isolation of sulfonic acids (

Root Cause Analysis:

Unlike standard sulfonamides (

-

At pH > 7: They exist largely as stable anions (

). -

At pH < 4 (The Danger Zone): They exist as neutral or protonated species. In the presence of strong mineral acids (often used to quench basic reactions), the nitrogen atom becomes protonated, activating the sulfur center for nucleophilic attack by water. This leads to rapid S-N bond cleavage (hydrolysis).

Troubleshooting Guide (Q&A)

Q1: I used 1M HCl to quench my reaction, and my product is gone. Why?

A: You likely triggered acid-catalyzed hydrolysis. Because N-alkoxy sulfonamides are relatively acidic (

-

Fix: Never use strong mineral acids for quenching unless absolutely necessary. Switch to saturated Ammonium Chloride (

, pH ~5.5) or 0.5M Citric Acid (pH ~3-4) if a lower pH is required, but minimize contact time.

Q2: My TLC showed a single spot, but after column chromatography, I see two new spots. What happened? A: This is likely "on-column hydrolysis." Silica gel is slightly acidic (pH 4-5) and contains bound water. If your compound is sensitive, the residence time on the column can cause degradation.

-

Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in your eluent to neutralize acidic sites. Ensure your compound is eluted rapidly.

Q3: Can I use basic workup (NaOH) instead? A: Generally, yes. N-alkoxy sulfonamides are stable as their salts (anions) in base. However, extremely strong bases or high temperatures can trigger elimination reactions or competing hydrolysis pathways.

-

Fix: A mild basic wash (Sat.

, pH ~8.5) is the safest "Gold Standard" for these compounds.

Mechanism of Failure

The following diagram illustrates the acid-catalyzed pathway that destroys your product.

Experimental Protocols

Protocol A: The "Safe-Zone" Quench (Recommended)

Use this protocol for standard synthesis (e.g., from sulfonyl chlorides + alkoxyamines).

-

Cool Down: Cool the reaction mixture to 0 °C using an ice bath.

-

Dilution: Dilute the reaction mixture with 3 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Note: EtOAc is preferred as it is less likely to carry over acid traces than DCM.

-

-

Quench: Slowly add Saturated Aqueous Ammonium Chloride (

) with vigorous stirring.-

Target pH: The aqueous layer should be pH 5–6. Check with pH paper.

-

-

Separation: Separate the layers immediately.

-

Buffer Wash: Wash the organic layer once with Saturated Sodium Bicarbonate (

) .-

Reason: This ensures the organic phase is slightly basic/neutral, keeping the sulfonamide in its stable form.

-

-

Drying: Dry over Sodium Sulfate (

) (neutral) rather than Magnesium Sulfate ( -

Concentration: Evaporate solvent at < 30 °C .

Protocol B: Rescue from Acidic Conditions

Use this if your reaction requires acidic conditions (e.g., deprotection of another group).

-

Cold Crash: Immediately pour the reaction mixture into a slurry of Ice + Saturated

.-

Goal: Instant neutralization before the aqueous phase warms up.

-

-

Rapid Extraction: Extract immediately with EtOAc (

). -

Back-Extraction: Combine organic layers and wash with Brine .

-

Stabilization: Add 0.1%

to the organic solvent before evaporation to prevent auto-catalysis during concentration.

Decision Matrix: Workup Strategy

Use this flowchart to select the correct workup based on your reaction conditions.

Comparative Data: Quenching Agents

| Quenching Agent | pH (Approx) | Risk Level | Recommendation |

| 1M HCl | < 1.0 | Critical | AVOID. Causes rapid S-N bond hydrolysis. |

| 1M Citric Acid | ~ 2.2 | High | Use only if pH < 4 is strictly required for separation. |

| Sat. | ~ 5.5 | Low | Standard. Safe for most N-alkoxy sulfonamides. |

| Phosphate Buffer | 7.0 | Safe | Ideal for highly sensitive substrates. |

| Sat. | ~ 8.5 | Safe | Excellent stability, but may form salts that stay in water. |

References

-

Bauer, L., & Exner, O. (1974). The Chemistry of Hydroxamic Acids and N-Hydroxyimides. Angewandte Chemie International Edition, 13(6), 376–384. [Link]

-

Glover, S. A. (1998). Anomeric amides—structure, properties and reactivity. Tetrahedron, 54(26), 7229-7271. [Link]

-

RSC Publishing. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemical Communications. [Link]

Technical Support Center: TsNHOMe Stability & Handling

This is a Technical Support Guide designed for researchers working with

Subject: Optimization of Storage Conditions to Prevent Decomposition of TsNHOMe Ticket ID: TCH-SUP-2024-001 Responder: Senior Application Scientist, Reagent Stability Unit

Executive Summary

TsNHOMe (

Improper storage leads to the formation of

Module 1: Critical Storage Protocols (The "Why" and "How")

Q1: What are the absolute non-negotiable storage parameters?

A: To maintain >98% purity over 6+ months, you must adhere to the "Cold-Dry-Dark" Triad.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20 °C (Freezer) | Suppresses the kinetic energy required for N–O bond homolysis and Lossen-like rearrangements. |

| Atmosphere | Inert (Ar/N | Prevents moisture-induced hydrolysis. The N–O bond is prone to acid/base-catalyzed cleavage in the presence of water. |

| Container | Amber Vial + Parafilm | Protects against UV-induced radical cleavage of the N–O bond. |

| Desiccation | Required | TsNHOMe is hygroscopic. Moisture accumulation accelerates decomposition to TsNH |

Q2: Can I store it at room temperature on the bench?

A: Only for short durations (<24 hours).

While TsNHOMe is a solid at room temperature, prolonged exposure to ambient heat and humidity causes a slow degradation into

Q3: Is TsNHOMe shock-sensitive or explosive?

A: Treat with Caution. While TsNHOMe is significantly more stable than its nitroso analog (Diazald) or sulfonyl azides, it contains an N–O bond, classifying it as a potentially energetic material.

-

Do not grind heavily in a mortar and pestle.

-

Do not heat neat (undiluted) above 100 °C.

-

Always conduct a DSC (Differential Scanning Calorimetry) scan if scaling up >5 grams to determine the onset of exothermic decomposition.

Module 2: Troubleshooting & Diagnostics

Q4: How do I know if my reagent has decomposed?

A: Visual inspection is unreliable until degradation is advanced. Proton NMR (

Diagnostic Workflow:

-

Dissolve ~5 mg in CDCl

. -

Check for the disappearance of the methoxy singlet .

-

Check for the appearance of the amide protons of TsNH

.

NMR Shift Comparison Table (in CDCl

| Component | TsNHOMe (Intact) | TsNH | Diagnostic Action |

| Aryl-CH | Not diagnostic (overlap) | ||

| N-OMe | Absent | Primary Indicator | |

| N-H | Variable based on conc. | ||

| Aryl Protons | Not diagnostic |

Q5: I see a new peak at 3.7 ppm. Is my reagent bad?

A: If the peak is a sharp singlet at 3.7–3.8 ppm , that is your intact reagent (N–OMe).

-

Warning Sign: If you see a peak at

3.49 ppm (Methanol) or sharp singlets around

Module 3: Decision Logic & Workflows

Visualization 1: Storage & Handling Decision Tree

This diagram guides you through the lifecycle of the reagent upon receipt.

Figure 1: Decision matrix for evaluating reagent integrity upon arrival and prior to experimental use.

Visualization 2: Decomposition Pathway

Understanding the chemical breakdown helps in identifying impurities.

Figure 2: The primary decomposition pathway involves the cleavage of the N–O bond, yielding p-toluenesulfonamide and methoxy-derived volatiles.

Module 4: Purification Protocol

Issue: "My TsNHOMe is 90% pure. Can I save it?" Solution: Yes, via recrystallization.

-

Solvent System: Ethanol/Water or EtOAc/Hexanes.

-

Procedure:

-

Dissolve the impure solid in a minimum amount of warm Ethanol (~40–50 °C). Do not boil.

-

Add water dropwise until slight turbidity persists.

-

Allow to cool slowly to Room Temperature, then place in a fridge (4 °C).

-

Filter the white crystals and dry under high vacuum for 4 hours.

-

Store immediately at -20 °C.

-

References & Authority

The protocols defined above are grounded in the chemical properties of

-

PubChem. N-methoxy-4-methylbenzenesulfonamide (Compound). National Library of Medicine. Link

-

Yu, J.-Q. et al. Ligand-Enabled C–H Activation. (General methodology references for TsNHOMe synthesis and handling). J. Am. Chem. Soc.2013 , 135, 3387.

-

Maity, A. et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. (Discusses stability and redox potentials of TsNHOMe). Nature Chemistry2017 , 10, 200.[1] Link[1]

-

Sigma-Aldrich/Merck. Safety Data Sheets for Sulfonamide Derivatives. (General handling for N-O bond reagents). Link

Sources

Technical Support Center: Purification of N-Methoxy-p-toluenesulfonamide

Product: N-Methoxy-p-toluenesulfonamide (TsNHOMe) CAS: 90090-41-8 (Note: Distinct from N-Methyl-p-toluenesulfonamide, CAS 640-61-9) Application: Electrophilic amination reagents, organic synthesis intermediates.

Executive Summary

Achieving high purity (>98%) for N-methoxy-p-toluenesulfonamide is critical because impurities such as p-toluenesulfonyl chloride (TsCl) or p-toluenesulfonamide (TsNH₂) can interfere with subsequent metal-catalyzed amination reactions or lead to hazardous side products.

This guide provides two validated protocols:

-

Chemical Purification (Acid-Base Extraction): Recommended for crude material with significant impurities (>5%).

-

Physical Recrystallization: Recommended for polishing material that is already >90% pure.

Module 1: Critical Impurity Profile

Before selecting a method, diagnose your crude material.[1] The melting point (MP) is your primary diagnostic tool.

| Impurity | Origin | Melting Point | Solubility Behavior |

| p-Toluenesulfonyl chloride (TsCl) | Unreacted starting material | ~67–69 °C | Soluble in Hexanes/Non-polar organics. Neutral (insoluble in NaOH). |

| p-Toluenesulfonamide (TsNH₂) | Hydrolysis byproduct | ~137–138 °C | Poor solubility in Hexanes. Acidic (soluble in NaOH). |

| N-Methyl-p-toluenesulfonamide | Wrong starting material (Methylamine vs Methoxyamine) | ~76–79 °C | Similar solubility to target; difficult to separate by crystallization alone. |

| Target: TsNHOMe | Product | Solid | Soluble in EtOAc, Alcohols, Base. |

Module 2: The "Gold Standard" Chemical Purification

Use this method if your crude material contains significant unreacted TsCl or is "oiling out" during recrystallization.

Mechanism: N-alkoxy sulfonamides are acidic (

Protocol A: Acid-Base Extraction

-

Dissolution: Dissolve the crude solid in 1.0 M NaOH (aq) . Use approximately 10 mL of NaOH per gram of crude.

-

Observation: The product converts to its sodium salt (

) and dissolves. -

Troubleshooting: If solids remain, these are likely neutral impurities (TsCl) or bis-sulfonamides.

-

-

Wash (Critical Step): Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (2 x vol).

-

Action: Discard the organic layer. This layer contains the unreacted TsCl and other neutral byproducts.

-

-

Precipitation: Cool the aqueous layer to 0–5 °C. Slowly add 1.0 M HCl (or concentrated HCl dropwise) with vigorous stirring until pH reaches ~2–3.

-

Result: Pure TsNHOMe will precipitate as a white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum over

.

Module 3: Recrystallization (Polishing)

Use this method for final polishing or if the Acid-Base method is not feasible.

Recommended Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).

Protocol B: Step-by-Step Recrystallization

-

Dissolution: Place crude TsNHOMe in an Erlenmeyer flask. Add a minimum amount of hot Ethyl Acetate (boiling) until dissolved.

-

Filtration (Optional): If insoluble particles (salts) are present, perform a hot filtration through a glass frit.

-

Crystallization: Remove from heat. While still hot, slowly add Hexanes (or Heptane) dropwise until a faint, persistent cloudiness appears.

-

Clarification: Add 1-2 drops of hot Ethyl Acetate to clear the solution.

-

Cooling: Allow the flask to cool to room temperature undisturbed. Then, place in a fridge (4 °C) for 2 hours.

-

Note: Do not cool immediately on ice; this traps impurities.

-

-

Collection: Filter the crystals and wash with a cold 1:3 EtOAc:Hexane mixture.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Cause: The temperature gap between the melting point of the solvated product and the solvent boiling point is too narrow, or the solution is too concentrated. Fix:

-

Re-heat the mixture to redissolve the oil.

-

Add more Ethyl Acetate (good solvent) to lower the concentration.

-

Seed the solution with a tiny crystal of pure product at the "cloud point."

-

Switch Solvents: Try Ethanol/Water .[1] Dissolve in hot Ethanol, then add warm water until cloudy.

Q2: The melting point is too low (<90 °C).

Cause: High contamination with TsCl (MP 69 °C). Fix: Do not recrystallize yet. Perform the Acid-Base Extraction (Protocol A) immediately. Recrystallization is inefficient at removing large amounts of TsCl due to its high solubility in organic solvents.

Q3: The product has a yellow tint.

Cause: Trace oxidation products or diazenium derivatives. Fix: During the dissolution step of recrystallization, add Activated Charcoal (1-2% by weight). Boil for 5 minutes, then filter hot through Celite before adding the anti-solvent.

Visualizing the Workflow

Figure 1: Purification Decision Matrix

Caption: Decision tree for selecting the optimal purification route based on crude purity.

Figure 2: Recrystallization Phase Diagram Logic

Caption: The solubility interplay between EtOAc and Hexanes driving purification.

References

-

Sigma-Aldrich. N-Methyl-p-toluenesulfonamide Product Sheet (CAS 640-61-9).[2] (Note: Used for comparative physical property analysis of sulfonamide derivatives). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15008723, N-methoxy-4-methylbenzenesulfonamide (CAS 90090-41-8).Link

-

Organic Syntheses. p-Tolylsulfonylmethylnitrosamide (Diazald) Preparation. (Provides context on sulfonamide precursors and solubility profiles). Org.[3][4] Synth.1954 , 34,[3] 96. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Validation & Comparative

Comparative Guide: FTIR Spectrum Analysis of N-Methoxy-4-Methylbenzenesulfonamide

The following guide is structured as a technical comparison and analysis manual, designed for application scientists and QC professionals in drug development. It prioritizes diagnostic differentiation between the target compound and its synthetic precursors/analogs.

Executive Summary

N-methoxy-4-methylbenzenesulfonamide (TsNHOMe) is a specialized electrophilic aminating agent used in the synthesis of complex heterocycles and pharmaceutical intermediates.[1][2] Unlike standard sulfonamides, its reactivity hinges on the labile

This guide provides a comparative spectral analysis of TsNHOMe against its primary alternatives and precursors: p-Toluenesulfonyl chloride (TsCl) and p-Toluenesulfonamide (TsNH₂) .[1][2] The objective is to establish a self-validating FTIR protocol that confirms N-methoxylation while ruling out common synthetic impurities.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR), preferred for its minimal sample prep and high throughput in QC environments.

Standardized Protocol[2]

-

Instrument: FTIR Spectrometer with DTGS detector.

-

Accessory: Diamond or ZnSe ATR crystal (single bounce).

-

Parameters:

-

Resolution: 4 cm⁻¹[2]

-

Scans: 32 (sample) / 32 (background)

-

Range: 4000 – 600 cm⁻¹

-

-

Sample Prep:

Comparative Spectral Analysis

The "performance" of the FTIR analysis is defined by its ability to resolve the target molecule from its precursors. The table below summarizes the diagnostic shifts required for validation.

Diagnostic Band Comparison Table

| Functional Group | Vibration Mode | TsNHOMe (Target) | TsNH₂ (Precursor) | TsCl (Starting Material) | Diagnostic Note |

| Amine / Amide | 3200–3260 cm⁻¹ (Singlet) | 3350 & 3260 cm⁻¹ (Doublet) | Absent | Primary Differentiator. TsNH₂ shows asymmetric/symmetric doublet.[1] TsNHOMe shows a sharp singlet.[2] | |

| Sulfonyl | 1330–1350 cm⁻¹ | 1320–1340 cm⁻¹ | 1360–1380 cm⁻¹ | TsCl shifts to higher frequency due to Cl electronegativity.[1][2] | |

| Sulfonyl | 1160–1170 cm⁻¹ | 1150–1160 cm⁻¹ | 1170–1180 cm⁻¹ | Consistent across sulfonamides; confirms | |

| N-Alkoxy | 1010–1040 cm⁻¹ | Absent | Absent | Critical Identity Band. Specific to N-O-C linkages.[2] | |

| Methoxy | 1030–1050 cm⁻¹ | Absent | Absent | Often overlaps with N-O; look for broadening in the 1000-1050 region. | |

| S-N Bond | ~900–920 cm⁻¹ | ~900–910 cm⁻¹ | Absent | Confirms sulfonamide formation from sulfonyl chloride.[1][2] |

Detailed Mechanistic Interpretation

The "Fingerprint" of N-Methoxylation (1050–900 cm⁻¹)

The most challenging aspect of analyzing TsNHOMe is distinguishing the N-methoxy group from the sulfonamide backbone.

-

Observation: A distinct increase in absorption intensity in the 1010–1040 cm⁻¹ region compared to TsNH₂.[1][2]

-

Causality: This band arises from the coupling of the

and

The N-H Region (3400–3100 cm⁻¹)[3]

-

TsNH₂ (Primary Sulfonamide): Exhibits two bands (Asymmetric

and Symmetric -

TsNHOMe (Secondary N-Alkoxy Sulfonamide): Exhibits a single, sharp band.[1][2]

-

Significance: If your spectrum shows a "shoulder" or splitting at 3350 cm⁻¹, your product is contaminated with unreacted TsNH₂ or hydrolyzed byproducts.[2]

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating a synthesized batch of TsNHOMe using the spectral data derived above.

Figure 1: QC Decision Tree for N-methoxy-4-methylbenzenesulfonamide validation. This logic filters out starting materials (TsCl) and common side-products (TsNH₂).

Synthesis & Performance Context

Understanding why we analyze this molecule aids in interpreting the data.[1][2] TsNHOMe is often synthesized via the reaction of TsCl with O-methylhydroxylamine (

-

Reaction Monitoring: The disappearance of the C-Cl stretch (weak, <700 cm⁻¹) and the shift of the

asymmetric stretch from 1370 cm⁻¹ (TsCl) to 1340 cm⁻¹ (Sulfonamide) indicates reaction progress. -

Stability Warning: N-alkoxy sulfonamides can degrade into parent sulfonamides under acidic hydrolysis.[1][2] The reappearance of the N-H doublet (3350/3260 cm⁻¹) is the first sign of shelf-life degradation.

References

-

Gowda, B. T., et al. (2006).[1][2] Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung.[2]

-

Bayari, S., & Ide, S. (2003).[1][2] Fourier transform infrared spectra and molecular structure of sulfonamide derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Sigma-Aldrich. (n.d.).[1][2] N-Methyl-p-toluenesulfonamide Product Specification & Spectral References.

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 12543 (N-Methyl-p-toluenesulfonamide).

-

Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[2]

Sources

A Comparative Guide to Electrophilic Aminating Agents: N-methoxy-p-toluenesulfonamide vs. Chloramine-T

Introduction: The Quest for Controlled C-N Bond Formation

The strategic introduction of nitrogen into organic molecules is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] While classical methods often rely on nitrogen nucleophiles, the "umpolung" or reverse-polairty strategy of electrophilic amination—using a nitrogen atom that acts as an electrophile—has unlocked powerful pathways for C-N bond formation.[2][3] This approach allows for the amination of a wide range of carbon nucleophiles, such as enolates and organometallic reagents, and even direct C-H bond functionalization.

Among the arsenal of electrophilic aminating agents, Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a veteran reagent—cost-effective, versatile, and extensively documented.[4][5] However, the search for novel reactivity and milder conditions has spurred interest in alternative systems. This guide provides an in-depth comparison between the archetypal Chloramine-T and the less-explored N-methoxy-p-toluenesulfonamide. We will dissect their fundamental mechanisms, compare their performance profiles, and provide practical, field-proven insights to guide researchers in selecting the optimal reagent for their synthetic challenges.

Section 1: The Workhorse Reagent: Chloramine-T

Chloramine-T (TsNClNa) is a stable, white powder that has been a staple in organic chemistry for over a century.[4] It serves as a potent source of both electrophilic chlorine and, more importantly for this context, an electrophilic nitrogen species upon reaction.[6]

Mechanism of Action: The Nitrenoid Pathway

The synthetic utility of Chloramine-T in amination reactions is most prominently featured in transition metal-catalyzed processes, particularly with copper. The prevailing mechanism involves the in-situ generation of a highly reactive copper-nitrene (or nitrenoid) intermediate. This species is the primary aminating agent and can react with substrates through two main pathways:

-

Concerted Insertion: The copper-nitrene intermediate can directly insert into a C-H bond in a single, concerted step. This pathway is often favored for the amination of ethers.

-

Stepwise Radical Pathway: Alternatively, the nitrenoid can behave as a radical, abstracting a hydrogen atom from the substrate. This forms a carbon-centered radical and a copper-amido species, which then undergo radical rebound to form the C-N bond. This pathway is often observed in the amination of benzylic C-H bonds.

The choice between these pathways is influenced by the substrate's electronic properties and the specific reaction conditions.

Figure 1: General mechanism for copper-catalyzed C-H amination using Chloramine-T, illustrating the formation of a key copper-nitrenoid intermediate and subsequent concerted or stepwise amination pathways.

Applications and Scope

Chloramine-T's versatility is one of its greatest assets. It has been successfully employed in a wide array of transformations:

-

Allylic and Benzylic C-H Amination: A classic application, often using selenium or copper catalysts.[7]

-

Aziridination of Alkenes: Reacts with olefins to form three-membered heterocyclic rings.

-

Oxidation Reactions: It is a mild oxidant, capable of converting sulfides to sulfoxides and alcohols to aldehydes.

-

Halogenation: In the presence of bromide or iodide salts, it can generate BrCl and ICl in situ for halogenation reactions.[7]

The primary byproduct of these reactions is p-toluenesulfonamide (TsNH2), a crystalline solid that can often be removed by filtration or basic extraction.

Section 2: The N-O Alternative: N-methoxy-p-toluenesulfonamide

N-methoxy-p-toluenesulfonamide (TsNHOMe) is a structural analog of Chloramine-T where the reactive N-Cl bond is replaced by an N-O bond. This seemingly subtle change fundamentally alters the reagent's character and potential mechanistic pathways. Unlike Chloramine-T, it is not a widely used, commercially available reagent for amination, and literature on its direct application is sparse. However, by examining related N-O systems, we can infer its reactivity profile.

Plausible Mechanism of Action: Nucleophilic Displacement

The core principle of electrophilic amination relies on a nitrogen atom attached to a good leaving group.[1] In N-methoxy-p-toluenesulfonamide, the methoxy group (-OMe) can function as a leaving group upon nucleophilic attack at the nitrogen center. This contrasts sharply with Chloramine-T, which typically generates a nitrenoid rather than undergoing direct SN2-type displacement of chloride.

The reaction would likely proceed via an SN2 mechanism on nitrogen, where a carbon nucleophile (such as a Grignard reagent, an organolithium, or an enolate) attacks the electrophilic nitrogen atom, displacing methanol or methoxide.

Figure 2: Proposed mechanism for amination using N-methoxy-p-toluenesulfonamide, proceeding via a direct SN2 displacement on the nitrogen atom by a carbon nucleophile.

Potential Advantages and Challenges

Advantages:

-

Milder Byproducts: The generation of methanol/methoxide is less corrosive and potentially easier to manage than the sodium chloride and residual chlorine species from Chloramine-T reactions.

-

Alternative Reactivity: The direct displacement mechanism avoids the need for transition metal catalysts required for nitrenoid formation, potentially offering a different substrate scope and functional group tolerance.

-

No Halogen: The absence of an N-Cl bond eliminates the possibility of unwanted chlorination side reactions.

Challenges:

-

Reagent Availability: N-methoxy-p-toluenesulfonamide is not as readily available as Chloramine-T and may require in-house synthesis.

-

Leaving Group Ability: Methoxide is a poorer leaving group than chloride, suggesting that N-methoxy-p-toluenesulfonamide may be less reactive than Chloramine-T and require stronger nucleophiles or activation.

-

Lack of Precedent: The scarcity of literature means that reaction development would be largely exploratory, lacking the extensive optimization data available for Chloramine-T.

Section 3: Head-to-Head Comparison

The choice between these two reagents hinges on the desired reactivity, the nature of the substrate, and the tolerance for specific catalysts and byproducts.

Data Summary Table

| Feature | Chloramine-T (TsNClNa·3H₂O) | N-methoxy-p-toluenesulfonamide (TsNHOMe) |

| Physical State | White crystalline solid[4] | Solid (predicted)[8] |

| Molecular Weight | 281.69 g/mol (trihydrate) | 201.25 g/mol [8] |

| Primary Active Bond | N-Cl | N-O |

| Common Mechanism | Metal-catalyzed nitrenoid insertion (concerted or radical) | Direct SN2 displacement on Nitrogen (proposed) |

| Typical Substrates | Alkenes, activated C-H bonds (allylic, benzylic, ethereal) | Strong carbon nucleophiles (enolates, organometallics) |

| Catalyst Requirement | Often requires Cu, Se, or Os catalysts[7] | Generally catalyst-free (requires strong nucleophile) |

| Primary Byproduct | p-Toluenesulfonamide, NaCl | p-Toluenesulfonamide, Methanol/Methoxide |

| Key Side Reactions | Chlorination | None documented; potentially slower reaction rates |

| Commercial Availability | Widely available, inexpensive | Limited availability, may require custom synthesis |

Safety & Handling Profile

A critical differentiator for any reagent choice is its safety profile.

| Hazard Consideration | Chloramine-T | N-methoxy-p-toluenesulfonamide |

| GHS Pictograms | Corrosive, Health Hazard, Irritant | Data not available; handle with care as a sulfonamide derivative. |

| Primary Hazards | Harmful if swallowed, causes severe skin burns and eye damage, respiratory sensitizer (may cause asthma).[2] | Toxicity not well-established. Assume it may cause skin and eye irritation. |

| Incompatibilities | Acids: Releases toxic chlorine gas.[2] | Strong oxidizing agents, strong bases. |

| Handling Precautions | Wear full PPE (gloves, goggles, lab coat). Handle in a well-ventilated fume hood. Avoid creating dust. | Wear standard PPE. Handle in a fume hood. Avoid contact with skin and eyes. |

Section 4: Experimental Protocols

The following protocols are provided as representative examples. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Copper-Catalyzed Benzylic Amination with Chloramine-T

This protocol is adapted from established procedures for the amination of activated C-H bonds.

Objective: To synthesize N-(1-phenylethyl)-4-methylbenzenesulfonamide from ethylbenzene.

Materials:

-

Ethylbenzene

-

Chloramine-T trihydrate

-

Copper(I) Chloride (CuCl)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylbenzene (10 mmol, 1.0 eq), Chloramine-T trihydrate (12 mmol, 1.2 eq), and Copper(I) Chloride (0.5 mmol, 5 mol%).

-

Add anhydrous acetonitrile (20 mL) to the flask.

-

Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-